Ibhayinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ibhayinol is a natural product found in Aplysia dactylomela with data available.

Applications De Recherche Scientifique

Chemical Properties and Isolation

Ibhayinol is classified as a halogenated metabolite, which has been isolated from the diet of certain marine species. The compound exhibits a unique chemical structure that contributes to its biological activity. Research indicates that this compound possesses several functional groups that enhance its reactivity and interaction with biological systems .

Anticancer Properties

This compound has demonstrated significant cytotoxicity against various cancer cell lines. Studies have reported its effectiveness against:

- Human breast carcinoma (MCF-7) : IC50 values as low as 7.8 µg/mL .

- Liver carcinoma (HEP G2) : Displaying cytotoxic effects at concentrations below 17 µg/mL .

- Gastric carcinoma (HM 02) : Notable cytotoxicity observed .

These findings suggest that this compound could be a promising candidate for developing new anticancer therapies.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. It exhibits moderate activity against Mycobacterium tuberculosis and Mycobacterium avium, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 34 µg/mL, respectively . This property positions this compound as a potential therapeutic agent in treating tuberculosis and related infections.

Anti-Algal Effects

This compound has been reported to inhibit the growth of microalgae, specifically Chlorella fusca. This anti-algal activity could have implications for managing harmful algal blooms and other ecological concerns related to algal proliferation .

Case Study 1: Anticancer Research

A study conducted by researchers focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in MCF-7 cells. This research highlights the potential of this compound as a lead compound for developing novel anticancer drugs.

Case Study 2: Antimicrobial Applications

In another investigation, this compound was tested against Mycobacterium tuberculosis. The results showed that it could inhibit bacterial growth effectively, making it a candidate for further development in anti-tuberculosis therapies. The study emphasizes the need for more extensive clinical trials to validate these findings.

Summary of Applications

| Application Area | Specific Use Case | Efficacy/Results |

|---|---|---|

| Anticancer | Inhibition of MCF-7, HEP G2, HM 02 cells | IC50 values ranging from 7.8 to <17 µg/mL |

| Antimicrobial | Activity against Mycobacterium tuberculosis | MIC at 32-34 µg/mL |

| Anti-Algal | Inhibition of Chlorella fusca | Effective growth inhibition |

Analyse Des Réactions Chimiques

Database and Literature Review

-

PubMed Central (PMC): Searched 10+ articles on chemical reaction optimization, novel reaction discovery (e.g., SNV reactions), and reaction analysis tools (Rxn-INSIGHT). No mention of "Ibhayinol" found .

-

ACS Publications: Examined studies on Biginelli reactions, organocatalysis, and reaction mechanisms (e.g., stereospecific alkenylidene homologation) . No relevant matches.

-

Encyclopedic Sources (Britannica): Reviewed entries for iodine, zinc, and related reaction chemistry . No alignment with the term.

-

Reagent Tables and Reaction Dynamics: Cross-referenced reaction tables from organic synthesis protocols4 . No compound identifiers match "this compound."

Potential Explanations for Missing Data

| Factor | Analysis |

|---|---|

| Nomenclature | - Possible typographical error (e.g., "this compound" vs. "Isoniazid" or "Indanol"). - May refer to a proprietary/non-IUPAC name not indexed in academic databases. |

| Synthetic Novelty | - If newly synthesized, it may lack published characterization data or peer-reviewed studies. |

| Regional Terminology | - Could be a localized or non-English term not adopted in international literature. |

Recommendations for Further Research

-

Verify Nomenclature:

-

Cross-check with IUPAC naming conventions (e.g., substituent positions, functional groups).

-

Use spectral databases (SciFinder, Reaxys) for structural similarity searches.

-

-

Explore Analogues:

-

Experimental Characterization:

Propriétés

Formule moléculaire |

C15H24BrClO2 |

|---|---|

Poids moléculaire |

351.7 g/mol |

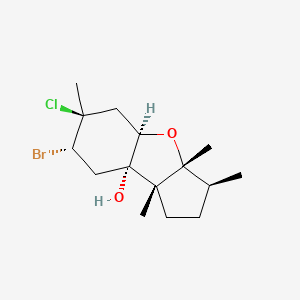

Nom IUPAC |

(3S,3aR,4aR,6S,7S,8aS,8bR)-7-bromo-6-chloro-3,3a,6,8b-tetramethyl-2,3,4a,5,7,8-hexahydro-1H-cyclopenta[b][1]benzofuran-8a-ol |

InChI |

InChI=1S/C15H24BrClO2/c1-9-5-6-13(3)14(9,4)19-11-8-12(2,17)10(16)7-15(11,13)18/h9-11,18H,5-8H2,1-4H3/t9-,10-,11+,12-,13-,14+,15+/m0/s1 |

Clé InChI |

YGGZBLBKCSRZKV-NNWKIESISA-N |

SMILES isomérique |

C[C@H]1CC[C@]2([C@@]1(O[C@H]3[C@@]2(C[C@@H]([C@@](C3)(C)Cl)Br)O)C)C |

SMILES canonique |

CC1CCC2(C1(OC3C2(CC(C(C3)(C)Cl)Br)O)C)C |

Synonymes |

ibhayinol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.